molecular formula C13H17FN2O3 B3229248 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid CAS No. 1283364-87-3

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Cat. No.: B3229248
CAS No.: 1283364-87-3
M. Wt: 268.28
InChI Key: ZLXMSJQYQJRZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (CAS 1283364-87-3) is a sophisticated para-aminobenzoic acid (PABA) analog designed for pharmaceutical and chemical research. This compound integrates two key structural motifs: a benzoic acid core substituted with a fluorine atom at the meta-position and a 2-(morpholin-4-yl)ethylamino side chain at the para-position. The molecular formula is C13H17FN2O3, and it has a molecular weight of 268.28 g/mol . As a derivative of PABA, a well-known building block in drug discovery, this compound serves as a valuable scaffold for the development of novel bioactive molecules . PABA derivatives are recognized for their versatility and have demonstrated a range of biological activities in research, including potential as antimicrobial, anticancer, and cholinesterase-inhibiting agents . The incorporation of the morpholine ring is a common strategy in medicinal chemistry, as this heterocycle can improve aqueous solubility and influence the pharmacokinetic profile of drug candidates. This specific compound, and its hydrochloride salt (CAS 2059999-67-4), are utilized in research as key intermediates in the synthesis of more complex target molecules . Its structure makes it particularly relevant for projects involving enzyme inhibition and the development of targeted therapies. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMSJQYQJRZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is alkylated with 2-chloroethylmorpholine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The morpholine ring contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic Acid

  • Structure : Contains a triazole-thione heterocycle linked via an imine group to the benzoic acid core.
  • Applications : Likely explored for antimicrobial or enzyme inhibition due to the triazole-thione motif.

3-Fluoro-4-(methylsulfonamido)benzoic Acid

  • Structure : Features a methylsulfonamido group at the 4-position.
  • Key Differences : The sulfonamide group is strongly electron-withdrawing, increasing acidity (pKa ~1-2) compared to the target compound’s amine-linked morpholine (pKa ~8-9). This difference impacts bioavailability and membrane permeability .
  • Applications : Sulfonamide derivatives are common in kinase inhibitors and anti-inflammatory agents.

3-Fluoro-4-(methylsulfonyl)benzoic Acid (CAS 185945-88-4)

  • Structure : Substituted with a methylsulfonyl group at the 4-position.
  • Key Differences : The sulfonyl group further increases acidity and metabolic stability but reduces basicity, limiting protonation-dependent interactions .
  • Applications: Potential use in covalent inhibitors due to sulfonyl’s electrophilic reactivity.

4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic Acid

  • Structure : Combines a sulfamoyl bridge and a morpholine-attached phenyl ring.
  • Key Differences: The sulfamoyl group introduces polarity and hydrogen-bonding capacity, while the chloro substituent enhances lipophilicity. This contrasts with the target compound’s direct ethylamino-morpholine linkage, which offers conformational flexibility .
  • Applications : Likely investigated for receptor antagonism or enzyme modulation.

4-(2-Morpholin-4-yl-ethoxy)-benzoic Acid (CAS 134599-45-4)

  • Structure : Morpholine connected via an ethoxy linker.
  • Key Differences: The ether linkage reduces basicity compared to the ethylamino group, altering pH-dependent solubility and binding kinetics .
  • Applications : Explored as a solubility-enhancing moiety in prodrug design.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Acidic/Basic Groups Notable Properties
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid 268.28 Morpholine-ethylamino, 3-F Basic (amine) High solubility in acidic pH
4-[(E)-Triazole-thione-imino]benzoic acid ~300 (estimated) Triazole-thione, 4-F-phenyl Weakly acidic Enhanced H-bonding
3-Fluoro-4-(methylsulfonamido)benzoic acid ~233.25 Methylsulfonamido, 3-F Acidic (sulfonamide) High metabolic stability
4-Chloro-3-(morpholinophenyl-sulfamoyl)benzoic acid ~380 (estimated) Chloro, sulfamoyl, morpholine-phenyl Acidic (sulfonic) Polar, rigid structure
4-(Morpholin-4-yl-ethoxy)benzoic acid 265.31 Morpholine-ethoxy Neutral (ether) pH-independent solubility

Research Findings and Implications

  • Solubility and Bioavailability: The target compound’s morpholine-ethylamino group enhances water solubility under acidic conditions, making it favorable for oral drug formulations. In contrast, sulfonamide and sulfonyl derivatives exhibit lower solubility but higher stability .
  • Biological Interactions : The amine group in the target compound allows for pH-dependent protonation, facilitating interactions with charged biological targets (e.g., GPCRs or ion channels). Sulfonamides, however, are more suited for covalent or ionic interactions with enzymes .
  • Synthetic Utility : The hydrochloride salt (CAS 2059999-67-4) is widely used as a building block in combinatorial chemistry, whereas triazole-thione and sulfamoyl derivatives require specialized synthetic routes .

Biological Activity

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, with the CAS number 1283364-87-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇FN₂O₃
  • Molecular Weight : 268.28 g/mol
  • Structure : The compound features a benzoic acid core substituted with a fluorine atom and a morpholine-linked ethyl amino group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

2. Proteasome and Autophagy Modulation

In silico studies have shown that compounds with similar structures can modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for protein degradation and cellular cleanup processes, making them targets for cancer therapies . The activation of these pathways by this compound could provide insights into its role as a potential therapeutic agent.

3. Cytotoxicity Studies

Preliminary studies suggest that derivatives of benzoic acids exhibit low cytotoxicity in various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) cells. For instance, compounds similar to this compound showed minimal inhibition of cell growth in these lines at certain concentrations, indicating a favorable safety profile for further development .

Case Study 1: Proteasome Activation

In a study examining the effects of benzoic acid derivatives on proteasome activity, it was found that certain compounds significantly enhanced chymotrypsin-like activity within the proteasome at concentrations as low as 5 μM. This suggests that this compound might similarly promote proteasome function, which could be beneficial in treating diseases characterized by protein aggregation, such as neurodegenerative disorders.

Case Study 2: Cathepsin Activation

Another study focused on the activation of cathepsins B and L by benzoic acid derivatives demonstrated that compounds with halogen substitutions exhibited enhanced bioactivity. Given that this compound contains a fluorine atom, it may also exhibit similar properties that warrant further investigation into its enzymatic interactions and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential functionalization of the benzoic acid core. A key step is introducing the morpholine-ethylamine moiety via nucleophilic substitution or reductive amination. For example, fluorination may precede coupling reactions to avoid side reactions with the morpholine group. Optimizing solvent polarity (e.g., DMF for amination) and temperature (40–60°C for 12–24 hours) improves yields .
  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR and LC-MS. Final purity (>95%) is validated using reverse-phase HPLC .

Q. How does the fluorine substituent and morpholine-ethylamine group influence the compound’s solubility and reactivity?

  • Solubility : The carboxylic acid group enhances water solubility at physiological pH, while the hydrophobic morpholine-ethylamine chain promotes membrane permeability. Fluorine’s electronegativity increases stability against metabolic degradation .
  • Reactivity : Fluorine directs electrophilic substitution to the ortho/para positions, enabling further derivatization. The morpholine group can participate in hydrogen bonding or act as a weak base in biological systems .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 19F^{19}F NMR identifies fluorine position and purity. 1H^1H NMR resolves ethylamine and morpholine protons (e.g., δ 2.5–3.5 ppm for N-CH2_2- groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments, such as loss of COOH or morpholine .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for fluorinated benzoic acid derivatives be resolved?

  • Analysis : Discrepancies often arise from fluorination methods (e.g., Balz-Schiemann vs. halogen exchange). For instance, uses CO2_2 insertion under basic conditions, while employs direct fluorination with Selectfluor. Kinetic studies and DFT calculations can identify rate-limiting steps (e.g., steric hindrance from the ethylamine group) .
  • Mitigation : Use in situ 19F^{19}F NMR to monitor fluorination efficiency. Switch to flow chemistry for exothermic reactions to improve reproducibility .

Q. What strategies are effective for studying the compound’s bioactivity, and how do structural modifications alter its mechanism of action?

  • Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus), leveraging morpholine’s interaction with bacterial membranes .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with SAR studies comparing ethylamine chain length and morpholine substitution .
    • Structural Tuning : Replace morpholine with piperazine to assess hydrogen-bonding effects. Introduce methyl groups on the benzoic acid ring to evaluate steric impacts on target binding .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes like COX-2 (anti-inflammatory target) or topoisomerase II (anticancer target). The morpholine group’s oxygen may form key hydrogen bonds .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Focus on fluorine’s role in enhancing binding entropy via hydrophobic interactions .

Data Contradiction and Resolution

Q. Conflicting reports exist on the regioselectivity of fluorination in similar benzoic acid derivatives. How can this be addressed experimentally?

  • Hypothesis Testing : Synthesize isomers (3-fluoro vs. 4-fluoro) via directed ortho-metalation (DoM) and compare reactivity using kinetic isotope effect (KIE) studies.
  • Instrumentation : X-ray crystallography unambiguously assigns fluorine position. For example, ’s structure was confirmed via single-crystal XRD .

Methodological Tables

Parameter Technique Application Reference
Purity AnalysisHPLC (C18 column)Quantify impurities >0.1%
Fluorine Position19F^{19}F NMRRegiochemical confirmation
Binding AffinitySurface Plasmon Resonance (SPR)Measure KD for protein targets
Metabolic StabilityLiver microsome assayEvaluate CYP450-mediated degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.